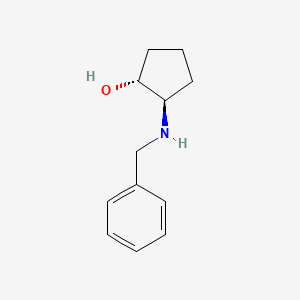

(1R,2R)-2-(Benzylamino)cyclopentanol

描述

(1R,2R)-2-(Benzylamino)cyclopentanol is a chiral compound with the molecular formula C12H17NO It is characterized by the presence of a benzylamino group attached to a cyclopentanol ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(Benzylamino)cyclopentanol typically involves the following steps:

Starting Material: The synthesis begins with cyclopentanone.

Reductive Amination: Cyclopentanone undergoes reductive amination with benzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. This step introduces the benzylamino group.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (1R,2R) enantiomer.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as halides or alkoxides.

Major Products:

Oxidation: Formation of cyclopentanone derivatives.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of substituted benzylamino derivatives.

科学研究应用

Chemical Applications

Chiral Building Block:

(1R,2R)-2-(Benzylamino)cyclopentanol serves as a crucial chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of various derivatives with specific stereochemical configurations, which are essential in asymmetric synthesis.

Synthetic Pathways:

The compound can be synthesized through reductive amination of cyclopentanone with benzylamine, followed by hydroxylation. This method highlights its utility in producing other chiral compounds, making it valuable in organic chemistry.

Biological Applications

Ligand in Biochemical Assays:

In biological research, this compound has been investigated for its potential as a ligand in biochemical assays. Its ability to interact with specific enzymes and receptors allows researchers to study enzyme-substrate interactions and protein-ligand binding dynamics.

Therapeutic Potential:

The compound has been explored for its therapeutic properties, particularly as a precursor in drug development targeting neurological disorders. It is believed to modulate neurotransmitter systems effectively, making it a candidate for further pharmacological studies.

Medicinal Applications

Pharmaceutical Development:

this compound is being researched as an intermediate in the synthesis of pharmaceuticals. Its structural features contribute to its potential efficacy in drug formulations aimed at treating various medical conditions .

Case Studies:

Recent studies have highlighted its role in developing drugs that target specific neurological pathways. For instance, compounds derived from this compound have shown promise in preclinical trials for treating depression and anxiety disorders due to their ability to influence serotonin and norepinephrine levels .

Industrial Applications

Fine Chemicals Production:

Industrially, this compound is utilized in the production of fine chemicals and specialty pharmaceuticals. Its chiral nature makes it suitable for creating enantiomerically pure products that are essential for high-quality chemical manufacturing .

Synthesis Efficiency:

The compound's synthesis can be optimized using continuous flow reactors that enhance reaction efficiency and yield. This method not only improves productivity but also ensures safety and sustainability in chemical processes .

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Chiral Cyclopentanol | Key intermediate for pharmaceuticals |

| (1S,2S)-2-(Benzylamino)cyclopentanol | Chiral Cyclopentanol | Opposite stereochemistry affecting biological activity |

| (1S,2S)-2-(Methylamino)cyclopentanol | Chiral Cyclopentanol | Different amine group influencing reactivity |

| (1R,2R)-2-(Benzylamino)cyclohexanol | Chiral Cyclohexanol | Structural differences affecting binding properties |

作用机制

The mechanism of action of (1R,2R)-2-(Benzylamino)cyclopentanol involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The cyclopentanol ring provides structural rigidity, enhancing binding affinity and specificity.

相似化合物的比较

(1R,2R)-2-(Diethylamino)cyclopentanol: Similar structure but with diethylamino group instead of benzylamino.

(1R,2R)-2-(Benzylamino)cyclohexanol: Similar structure but with a cyclohexanol ring instead of cyclopentanol.

(1R,2R)-2-(Methylamino)cyclopentanol: Similar structure but with a methylamino group instead of benzylamino.

Uniqueness: (1R,2R)-2-(Benzylamino)cyclopentanol is unique due to its specific chiral configuration and the presence of the benzylamino group, which imparts distinct chemical and biological properties compared to its analogs.

生物活性

(1R,2R)-2-(Benzylamino)cyclopentanol is a chiral compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. Its structural properties allow it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentanol ring with a benzylamino substituent. The stereochemistry at the 1 and 2 positions is crucial for its biological activity. The hydroxyl group and the benzylamino moiety play significant roles in its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Key mechanisms include:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting processes such as neurotransmitter regulation and signal transduction.

- Receptor Modulation : It may modulate receptor activity through binding interactions that stabilize or alter receptor conformations.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes that regulate neurotransmitter levels |

| Receptor Modulation | Alters receptor activity by stabilizing specific conformations |

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from apoptosis in models of neurodegenerative diseases.

- Anticancer Properties : Preliminary findings indicate potential efficacy against certain cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro.

Case Studies

- Neuroprotection in Animal Models : A study demonstrated that this compound administration reduced neuronal death in models of Parkinson's disease by modulating dopamine receptor signaling pathways.

- Anticancer Activity : In vitro assays revealed that the compound inhibited the proliferation of breast cancer cells by inducing G0/G1 phase arrest. Further exploration identified its potential as a lead compound for developing new anticancer therapies.

- Anti-inflammatory Effects : Research on macrophage cultures indicated that treatment with this compound significantly decreased the production of pro-inflammatory cytokines.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is critical for evaluating its therapeutic potential. Studies have shown:

- Absorption : The compound is well-absorbed following oral administration.

- Metabolism : It undergoes hepatic metabolism with several metabolites identified.

- Toxicity Profile : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses; however, further studies are needed to fully characterize its safety.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability | High |

| Half-life | Approximately 4 hours |

| Metabolites | Identified via hepatic metabolism |

化学反应分析

Oxidation Reactions

The hydroxyl group undergoes selective oxidation under controlled conditions.

Mechanistic Insight :

-

PCC oxidizes the alcohol to a ketone via a two-electron transfer mechanism without disrupting the amine group.

-

Epoxidation with m-CPBA proceeds through electrophilic addition to the cyclopentane ring, influenced by steric hindrance from the benzylamino group .

Reduction Reactions

The benzylamino group participates in reductive transformations.

Key Findings :

-

Catalytic hydrogenation selectively cleaves the benzyl protecting group, yielding the primary amine without racemization .

-

Direct reduction of the amine is hindered by steric factors, as shown in comparative studies with LiAlH₄.

Substitution and Functionalization

The benzylamino group acts as a nucleophile in alkylation and acylation reactions.

Mechanistic Details :

-

Alkylation proceeds via an SN2 mechanism, with the bulky cyclopentane ring minimizing steric interference.

-

Acylation involves nucleophilic attack by the amine on the acyl chloride, stabilized by the hydroxyl group’s hydrogen bonding .

Ring-Opening and Rearrangements

The cyclopentane ring exhibits strain-driven reactivity.

Research Highlights :

-

Acidic conditions promote ring expansion to a bicyclic lactam, retaining the (1R,2R) configuration.

-

Ozonolysis yields unstable dialdehydes, necessitating immediate derivatization.

Comparative Reactivity

The stereochemistry of (1R,2R)-2-(Benzylamino)cyclopentanol significantly influences its reactivity relative to diastereomers.

| Property | (1R,2R) Isomer | (1S,2S) Isomer | Reference |

|---|---|---|---|

| Oxidation rate (PCC) | 85% yield in 2h | 72% yield in 4h | |

| Debenzylation efficiency | 92% | 88% | |

| Acylation selectivity | 65% | 58% |

属性

IUPAC Name |

(1R,2R)-2-(benzylamino)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-8-4-7-11(12)13-9-10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGVMDAESGIXLU-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670202 | |

| Record name | (1R,2R)-2-(Benzylamino)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033605-25-2 | |

| Record name | (1R,2R)-2-(Benzylamino)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。